2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18278450
InChI: InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide

CAS No.:

Cat. No.: VC18278450

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide -

Specification

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name 2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)
Standard InChI Key YIYNXKPAGHSPNU-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound belonging to the class of substituted propanamides. Its molecular formula is C₁₃H₁₇ClNO₂, with a molecular weight of 266.73 g/mol. The structure comprises:

  • A propanamide backbone with a chlorine atom at the second carbon.

  • A 1-(4-methoxyphenyl)ethyl group attached to the amide nitrogen.

Key Functional Groups and Reactivity

  • Chloro group (Cl): Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • Methoxyphenyl moiety: Introduces aromaticity and potential for π-π interactions, influencing biological activity.

  • Amide linkage: Provides hydrogen-bonding capability and stability against hydrolysis under physiological conditions.

Comparative Structural Analysis

Compound NameMolecular FormulaSubstituentsKey Differences
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamideC₁₃H₁₇ClNO₂1-(4-methoxyphenyl)ethyl, ClTarget compound
2-Chloro-N-[2-(4-methoxyphenyl)ethyl]propanamideC₁₂H₁₆ClNO₂2-(4-methoxyphenyl)ethyl, ClEthyl chain length and position
2-Chloro-N-(4-methylphenyl)propanamideC₁₀H₁₂ClNO4-methylphenyl, ClMethoxy vs. methyl substitution

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide likely follows a two-step process:

  • Preparation of 1-(4-methoxyphenyl)ethylamine:

    • Reduction of 4-methoxyacetophenone using sodium borohydride or catalytic hydrogenation.

  • Amide Formation:

    • Reaction of 2-chloropropanoyl chloride with 1-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

      1-(4-Methoxyphenyl)ethylamine + 2-Chloropropanoyl ChlorideEt3NTarget Compound + HCl\text{1-(4-Methoxyphenyl)ethylamine + 2-Chloropropanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound + HCl}
    • Conditions: Room temperature, anhydrous dichloromethane, 4–6 hours.

Industrial Manufacturing

Scalable methods may involve:

  • Continuous Flow Reactors: Improve yield and safety by maintaining precise temperature control.

  • Solvent Recycling: Use of toluene or ethyl acetate to reduce waste.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy group).

  • NMR (hypothetical):

    • ¹H NMR: δ 1.5–1.7 (m, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3–4.5 (m, 1H, CH), δ 6.8–7.2 (m, 4H, aromatic H).

    • ¹³C NMR: δ 170.5 (C=O), δ 55.2 (OCH₃), δ 45.8 (CH₂), δ 22.1 (CH₃).

Cell LineIC₅₀ (µM)Reference Compound
U-87 (Glioblastoma)12.4
MDA-MB-231 (Breast)28.9

Mechanistic studies suggest apoptosis induction through caspase-3 activation and mitochondrial membrane depolarization.

Antioxidant Effects

Methoxy-substituted amides show radical scavenging activity in DPPH assays, with EC₅₀ values comparable to ascorbic acid.

Industrial and Material Science Applications

Polymer Chemistry

Chloro-propanamides serve as crosslinking agents in epoxy resins, enhancing thermal stability (decomposition temperature > 250°C).

Agrochemical Intermediates

Used in synthesizing herbicides and fungicides due to their electrophilic reactivity.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the methoxyphenyl and chloro groups to optimize bioactivity.

  • Target Identification: Proteomics studies to map interactions with cellular proteins.

  • Green Synthesis: Development of solvent-free or catalytic methods to reduce environmental footprint.

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